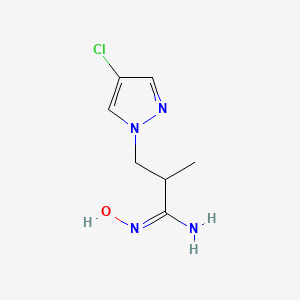
3-(4-chloropyrazol-1-yl)-N'-hydroxy-2-methylpropanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chloropyrazol-1-yl)-N’-hydroxy-2-methylpropanimidamide is a heterocyclic compound that features a pyrazole ring substituted with a chlorine atom and a hydroxy group attached to an imidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloropyrazol-1-yl)-N’-hydroxy-2-methylpropanimidamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine with a 1,3-diketone under acidic conditions.
Chlorination: The pyrazole ring is then chlorinated using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Formation of the imidamide moiety: This involves the reaction of the chloropyrazole with an appropriate amine and hydroxylamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-chloropyrazol-1-yl)-N’-hydroxy-2-methylpropanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.
Reduction: The imidamide moiety can be reduced to form an amine.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-(4-chloropyrazol-1-yl)-N’-hydroxy-2-methylpropanimidamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(4-chloropyrazol-1-yl)-N’-hydroxy-2-methylpropanimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
4-chloropyrazole: A simpler analog without the imidamide moiety.
N-hydroxy-2-methylpropanimidamide: Lacks the pyrazole ring.
Pyrazole derivatives: Various pyrazole derivatives with different substituents.
Uniqueness
3-(4-chloropyrazol-1-yl)-N’-hydroxy-2-methylpropanimidamide is unique due to its combination of a chlorinated pyrazole ring and a hydroxy-imidamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs or other pyrazole derivatives.
Properties
Molecular Formula |
C7H11ClN4O |
|---|---|
Molecular Weight |
202.64 g/mol |
IUPAC Name |
3-(4-chloropyrazol-1-yl)-N'-hydroxy-2-methylpropanimidamide |
InChI |
InChI=1S/C7H11ClN4O/c1-5(7(9)11-13)3-12-4-6(8)2-10-12/h2,4-5,13H,3H2,1H3,(H2,9,11) |
InChI Key |
JTBHKCIWAWOIAM-UHFFFAOYSA-N |
Isomeric SMILES |
CC(CN1C=C(C=N1)Cl)/C(=N\O)/N |
Canonical SMILES |
CC(CN1C=C(C=N1)Cl)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















